molecular formula C10H13NO B13982591 2-Cyclobutoxy-6-methylpyridine

2-Cyclobutoxy-6-methylpyridine

Cat. No.: B13982591
M. Wt: 163.22 g/mol
InChI Key: XZUQOLNSJUZJGY-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-6-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a cyclobutoxy group at the second position and a methyl group at the sixth position of the pyridine ring gives this compound its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxy-6-methylpyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Another approach involves the use of Suzuki-Miyaura coupling, where 2-bromo-6-methylpyridine is reacted with cyclobutylboronic acid in the presence of a palladium catalyst and a base. This method provides a high yield of the desired product under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can efficiently produce the compound with high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxy-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding tetrahydropyridine derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclobutoxy-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxy-6-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-methylpyridine: Similar structure but with a methoxy group instead of a cyclobutoxy group.

    2-Ethoxy-6-methylpyridine: Contains an ethoxy group instead of a cyclobutoxy group.

    2-Butoxy-6-methylpyridine: Features a butoxy group in place of the cyclobutoxy group.

Uniqueness

2-Cyclobutoxy-6-methylpyridine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-cyclobutyloxy-6-methylpyridine

InChI

InChI=1S/C10H13NO/c1-8-4-2-7-10(11-8)12-9-5-3-6-9/h2,4,7,9H,3,5-6H2,1H3

InChI Key

XZUQOLNSJUZJGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OC2CCC2

Origin of Product

United States

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